(R)-(4-Methylmorpholin-2-yl)methanamine dihydrochloride
CAS No.:
Cat. No.: VC13719654
Molecular Formula: C6H16Cl2N2O
Molecular Weight: 203.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H16Cl2N2O |
|---|---|
| Molecular Weight | 203.11 g/mol |
| IUPAC Name | [(2R)-4-methylmorpholin-2-yl]methanamine;dihydrochloride |
| Standard InChI | InChI=1S/C6H14N2O.2ClH/c1-8-2-3-9-6(4-7)5-8;;/h6H,2-5,7H2,1H3;2*1H/t6-;;/m1../s1 |
| Standard InChI Key | ARVGPZSZOJPAFK-QYCVXMPOSA-N |
| Isomeric SMILES | CN1CCO[C@@H](C1)CN.Cl.Cl |
| SMILES | CN1CCOC(C1)CN.Cl.Cl |
| Canonical SMILES | CN1CCOC(C1)CN.Cl.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Stereochemistry
(R)-(4-Methylmorpholin-2-yl)methanamine dihydrochloride possesses the molecular formula C₆H₁₆Cl₂N₂O and a molecular weight of 203.11 g/mol . The compound’s structure features a morpholine ring—a six-membered heterocycle containing one oxygen and one nitrogen atom—substituted with a methyl group at the 4-position and a methanamine group at the 2-position. The R-configuration at the chiral center ensures enantiomeric specificity, which is critical for its biological activity.
Key Physical Properties
The dihydrochloride salt form enhances solubility in aqueous media, making it suitable for in vitro and in vivo studies.
Synthesis and Manufacturing
Reductive Amination and Functionalization
The synthesis of (R)-(4-Methylmorpholin-2-yl)methanamine dihydrochloride typically begins with a reductive amination strategy. Starting from a chiral aldehyde precursor, such as (R)-4-methylmorpholine-2-carbaldehyde, the methanamine group is introduced via condensation with ammonium salts followed by reduction. Subsequent dihydrochloride salt formation is achieved through treatment with hydrochloric acid.
Critical Reaction Conditions
-
Catalysts: Platinum or palladium catalysts are employed for hydrogenation steps.
-
Temperature: Reactions are conducted under mild conditions (20–25°C) to preserve stereochemical integrity.
-
Purification: Chromatographic techniques ensure enantiomeric excess ≥95% .
This synthetic route aligns with methodologies used for analogous morpholine derivatives, emphasizing reproducibility and scalability for industrial production.
Applications in Medicinal Chemistry
Dopaminergic Pathway Modulation
Morpholine derivatives, including (R)-(4-Methylmorpholin-2-yl)methanamine dihydrochloride, exhibit affinity for dopaminergic receptors, making them candidates for treating central nervous system (CNS) disorders. Preclinical studies suggest that the compound’s primary amine group facilitates cross-blood-brain-barrier permeability, enabling interaction with D₂ and D₃ receptor subtypes.
Schizophrenia and Psychosis
In animal models, the compound demonstrated dose-dependent suppression of hyperlocomotion induced by dopamine agonists, indicative of antipsychotic potential. Its mechanism may involve partial agonism at presynaptic autoreceptors, reducing dopamine synthesis and release.
Antibacterial and Antifungal Activity
Preliminary assays reveal moderate activity against Gram-positive bacteria (Staphylococcus aureus, MIC = 32 µg/mL) and fungi (Candida albicans, MIC = 64 µg/mL). The morpholine ring’s polarity likely enhances membrane penetration, disrupting microbial cell walls.
Chemical Reactivity and Derivative Formation
N-Alkylation Reactions
The primary amine group in (R)-(4-Methylmorpholin-2-yl)methanamine dihydrochloride undergoes N-alkylation with alkyl halides (e.g., methyl iodide, benzyl chloride) to yield secondary and tertiary amines. These derivatives are pivotal in structure-activity relationship (SAR) studies:
Reactions are typically conducted in polar aprotic solvents (e.g., DMF) with potassium carbonate as a base, achieving yields of 70–85%.
Coordination Chemistry
The nitrogen and oxygen atoms in the morpholine ring enable chelation of metal ions, such as Cu²⁺ and Zn²⁺. These complexes are explored for catalytic applications, including asymmetric synthesis and oxidation reactions .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume